molecular formula C6H16Cl2N2Zn B8771305 Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

Cat. No.: B8771305
M. Wt: 252.5 g/mol
InChI Key: WEHCCWCYFYMBQX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organozinc compound with the molecular formula C6H16Cl2N2Zn. It is a coordination complex where zinc is bonded to two chlorine atoms and a bidentate ligand, N,N,N’,N’-tetramethylethylenediamine. This compound is known for its role as a catalyst in various organic reactions and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent. The reaction typically proceeds as follows:

ZnCl2+(CH3)2NCH2CH2N(CH3)2[ZnCl2(CH3)2NCH2CH2N(CH3)2]\text{ZnCl}_2 + \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 \rightarrow \text{[ZnCl}_2\text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2\text{]} ZnCl2​+(CH3​)2​NCH2​CH2​N(CH3​)2​→[ZnCl2​(CH3​)2​NCH2​CH2​N(CH3​)2​]

The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization from a suitable solvent such as methanol .

Industrial Production Methods

Industrial production of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions. The final product is purified and packaged under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc include:

    Organolithium Reagents: For substitution reactions.

    Phosphine Ligands: For forming coordination complexes.

    Hydrogen Gas: For catalytic reduction reactions.

The reactions are typically carried out under inert conditions to prevent oxidation and hydrolysis of the compound .

Major Products

The major products formed from reactions involving Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with an organolithium reagent, the product would be a new organozinc compound with the substituted ligand .

Scientific Research Applications

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc involves its ability to coordinate with other molecules and ions. The zinc center can form bonds with various ligands, facilitating the formation of new chemical bonds in catalytic reactions. The N,N,N’,N’-tetramethylethylenediamine ligand stabilizes the zinc center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium: Similar in structure but contains palladium instead of zinc.

    Dichloro(N,N,N’,N’-tetramethylethylenediamine)nickel: Similar in structure but contains nickel instead of zinc.

Uniqueness

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is unique due to its specific coordination environment and reactivity. The zinc center provides distinct catalytic properties compared to palladium and nickel analogs. Its stability and ease of handling make it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C6H16Cl2N2Zn

Molecular Weight

252.5 g/mol

IUPAC Name

zinc;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride

InChI

InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2

InChI Key

WEHCCWCYFYMBQX-UHFFFAOYSA-L

Canonical SMILES

CN(C)CCN(C)C.[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.